RORγ Inhibition: Unsubstituted Core Shows Modest Activity Compared to Optimized Derivative
The unsubstituted 1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one exhibits an EC50 of 900 nM for inhibition of the human RORγ ligand binding domain [1]. This contrasts sharply with a more highly substituted pyrrolo[3,4-d]pyrimidine analog (BDBM50153594), which demonstrates an EC50 of 34 nM in the same assay system [2]. This 26-fold difference in potency directly illustrates the impact of scaffold decoration on target engagement.
| Evidence Dimension | RORγ LBD Inhibition (EC50) |
|---|---|
| Target Compound Data | 900 nM |
| Comparator Or Baseline | Pyrrolo[3,4-d]pyrimidine derivative BDBM50153594 (EC50 = 34 nM) |
| Quantified Difference | 26-fold decrease in potency for the unsubstituted core |
| Conditions | Inhibition of human RORgamma ligand binding domain (Serine 253 to Lysine 518 residues) expressed in CHOK1 cells incubated for 2 days by Gal4 luciferase reporter assay |
Why This Matters
This highlights that the core scaffold has measurable but low intrinsic activity, making it an ideal starting point for structure-activity relationship (SAR) studies aimed at enhancing potency through rational design.
- [1] BindingDB BDBM50153595 CHEMBL3775930. (n.d.). BindingDB. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50153595 View Source
- [2] BindingDB BDBM50153594 CHEMBL3774855. (n.d.). BindingDB. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50153594 View Source
